molecular formula C18H24N2O4 B14679634 N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide CAS No. 36398-84-2

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide

Cat. No.: B14679634
CAS No.: 36398-84-2
M. Wt: 332.4 g/mol
InChI Key: XVSCWMFAGQJBIP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a nitrobenzamide core with hydroxyethyl and norbornyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to a benzene ring to form p-nitrobenzene.

    Amidation: Conversion of p-nitrobenzene to p-nitrobenzamide through reaction with an amine.

    Substitution: Introduction of the hydroxyethyl and norbornyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. These methods prioritize yield, purity, and cost-effectiveness. Common techniques include:

    Catalytic hydrogenation: To reduce nitro groups to amines.

    Refluxing: To facilitate substitution reactions.

    Purification: Using crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyethyl groups to aldehydes or carboxylic acids.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide may have applications in several fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide would depend on its specific biological or chemical target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The hydroxyethyl and norbornyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N-methyl-p-nitrobenzamide
  • N-(2-Hydroxyethyl)-N-ethyl-p-nitrobenzamide
  • N-(2-Hydroxyethyl)-N-(2-norbornyl)methyl-p-nitrobenzamide

Uniqueness

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide is unique due to the presence of the 3-methyl-2-norbornyl group, which may impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

36398-84-2

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C18H24N2O4/c1-12-14-2-3-15(10-14)17(12)11-19(8-9-21)18(22)13-4-6-16(7-5-13)20(23)24/h4-7,12,14-15,17,21H,2-3,8-11H2,1H3

InChI Key

XVSCWMFAGQJBIP-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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